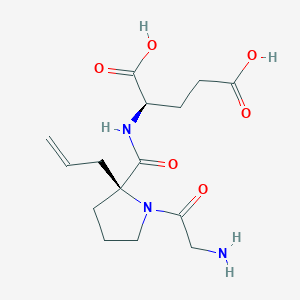![molecular formula C16H15N3O4 B11938039 2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11938039.png)
2-(3-methylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide group (-CONHNH2) attached to an acetohydrazide backbone, with a 3-methylphenoxy group and a 2-nitrophenylmethylidene group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 3-methylphenoxyacetohydrazide: This intermediate can be synthesized by reacting 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The 3-methylphenoxyacetohydrazide is then reacted with 2-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acid catalysts.
Major Products Formed
Reduction: 2-(3-methylphenoxy)-N’-[(E)-(2-aminophenyl)methylidene]acetohydrazide.
Substitution: Derivatives with different nucleophiles replacing the hydrazide nitrogen.
Condensation: Schiff bases with different aldehyde or ketone substituents.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its hydrazide and nitrophenyl functionalities.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrophenyl group may also participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-methylphenoxy)acetohydrazide: Similar structure with a bromine substituent instead of a nitro group.
2-(3-Methylphenoxy)methyl)oxirane: Similar phenoxy group but different functional groups.
Uniqueness
2-(3-methylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a nitrophenyl group and a hydrazide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12-5-4-7-14(9-12)23-11-16(20)18-17-10-13-6-2-3-8-15(13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
Clé InChI |
HOIWWDXKNKJNPK-LICLKQGHSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
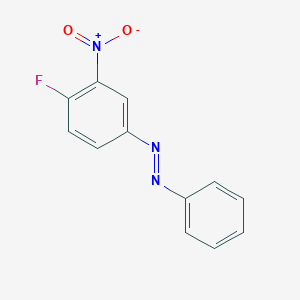

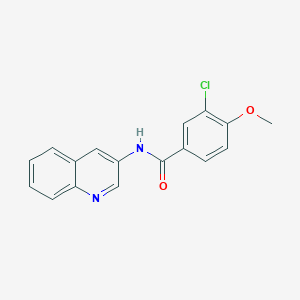
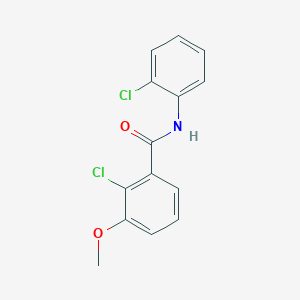
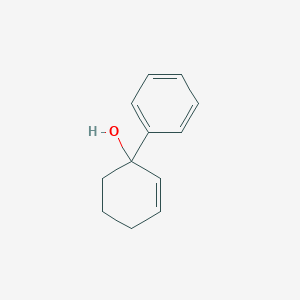


![[26-oxo-26-[[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]amino]hexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11938030.png)
